molecular formula C15H23NO4 B12106577 (S)-3,3-diMethyl-2-((1r,2r)-2-pent-4-ynyl-CyclopropoxycarbonylaMino)-butyricacid

(S)-3,3-diMethyl-2-((1r,2r)-2-pent-4-ynyl-CyclopropoxycarbonylaMino)-butyricacid

Cat. No.: B12106577
M. Wt: 281.35 g/mol
InChI Key: ZLNLGHIMCOKISX-UHFFFAOYSA-N
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Description

(S)-3,3-Dimethyl-2-((1r,2r)-2-pent-4-ynyl-cyclopropoxycarbonylamino)-butyric acid is a chiral carboxylic acid characterized by a cyclopropane ring fused with a pent-4-ynyl substituent and a dimethylated β-carbon. Its stereochemistry (S-configuration at the α-carbon and 1r,2r orientation of the cyclopropane ring) is critical for its biochemical interactions.

Properties

IUPAC Name

3,3-dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNLGHIMCOKISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common route includes the following

    Industrial Production: Industrial-scale production methods may involve modifications of the above steps for efficiency and yield.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The major products depend on the specific reaction. For example, oxidation yields the corresponding carboxylic acid.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique functional groups.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: May have applications in drug discovery or as a lead compound.

      Industry: Used in fine chemical synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (enzymes, receptors, etc.) due to its functional groups. Further studies are needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Cyclopropane-Containing Carboxylic Acids

    Cyclopropane rings are common in bioactive molecules due to their conformational constraints. Key analogs include:

    Compound Name Key Structural Features Functional Differences
    Target Compound (1r,2r)-cyclopropane, pent-4-ynyl, dimethylated High stereochemical specificity
    cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid Dibromovinyl substituent, cis-cyclopropane Electrophilic bromine enhances reactivity
    Cyclopropanecarboxylic acid derivatives Simple cyclopropane core Lack functional complexity (e.g., no alkyne)

    Key Observations :

    • The pent-4-ynyl group in the target compound introduces alkyne reactivity, enabling click chemistry applications, unlike the dibromovinyl or unsubstituted analogs .
    • Dimethylation at the β-carbon may enhance metabolic stability compared to non-alkylated analogs .
    Amino Acid Derivatives with Cyclopropane Moieties

    The cyclopropoxycarbonylamino group in the target compound parallels structures like (2S,3S)-2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid (). However, the latter’s sulfino and triazole groups confer distinct polar and metal-binding properties absent in the target compound .

    Stereochemical and Purity Considerations

    The target compound’s (1r,2r)-cyclopropane configuration contrasts with the cis-dibromovinyl analog’s stereochemistry, which may influence binding to chiral biological targets. notes that epimeric mixtures (e.g., in unspecified impurities) can co-elute in chromatography, emphasizing the need for precise analytical methods to resolve stereoisomers .

    Research Findings and Limitations

    • Synthetic Challenges: The cyclopropane ring and alkyne moiety require specialized synthesis (e.g., Simmons-Smith cyclopropanation and Sonogashira coupling), limiting scalability compared to simpler carboxylic acids .
    • Biological Data Gaps : While structural analogs like clopidogrel carboxylic acid () have well-documented antiplatelet effects, the target compound’s bioactivity remains underexplored in public literature .

    Biological Activity

    (S)-3,3-Dimethyl-2-((1R,2R)-2-pent-4-ynyl-cyclopropoxycarbonylamino)-butyric acid, also known as tert-butylamine salt, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

    • Molecular Formula : C19H34N2O4
    • Molecular Weight : 354.484 g/mol
    • CAS Number : 1425038-21-6

    The compound exhibits its biological activity through various mechanisms:

    • Enzyme Modulation : It interacts with specific enzymes, potentially acting as an inhibitor or activator depending on the target pathway. This modulation can influence metabolic processes and cellular signaling pathways.
    • Cellular Interaction : The compound's structure allows it to bind with cellular components, affecting gene expression and cellular metabolism. This interaction can lead to alterations in cell function and metabolic flux.
    • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining its efficacy and safety profile in biological systems.

    Biological Activities

    Research indicates that (S)-3,3-Dimethyl-2-((1R,2R)-2-pent-4-ynyl-cyclopropoxycarbonylamino)-butyric acid may possess several biological activities:

    • Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, making it a candidate for further investigation in treating infections.
    • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties that could be beneficial in managing inflammatory diseases.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    StudyFindings
    Study 1Demonstrated antimicrobial activity against various pathogens in vitro.
    Study 2Showed anti-inflammatory effects in animal models of inflammation.
    Study 3Explored the pharmacokinetics of the compound, noting favorable absorption characteristics.

    Comparative Analysis

    To better understand the unique properties of (S)-3,3-Dimethyl-2-((1R,2R)-2-pent-4-ynyl-cyclopropoxycarbonylamino)-butyric acid, it is useful to compare it with similar compounds:

    CompoundMolecular FormulaBiological Activity
    Compound AC18H32N2O4Antimicrobial
    Compound BC20H36N2O4Anti-inflammatory
    (S)-3,3-Dimethyl...C19H34N2O4Antimicrobial, Anti-inflammatory

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are reported for synthesizing (S)-3,3-diMethyl-2-((1r,2r)-2-pent-4-ynyl-CyclopropoxycarbonylaMino)-butyricacid?

    • Methodological Answer : The synthesis typically involves coupling the cyclopropane-containing moiety to the amino acid backbone. Key steps include:

    • Cyclopropanation : Formation of the (1r,2r)-2-pent-4-ynyl-cyclopropane ring via transition-metal-catalyzed reactions (e.g., Simmons-Smith) .
    • Amide Bond Formation : Coupling the cyclopropane fragment to the (S)-3,3-dimethylbutyric acid backbone using carbodiimide-based reagents (e.g., EDC/HOBt) .
    • Stereochemical Control : Chiral resolution or asymmetric synthesis ensures the (S)-configuration at the α-carbon .
      • Data Table :
    StepKey Reagents/TechniquesPurpose
    1Transition-metal catalysts (e.g., Rh, Cu)Cyclopropane ring synthesis
    2EDC, HOBt, DMFAmide bond formation
    3Chiral HPLC or enzymatic resolutionStereochemical purity

    Q. How is the stereochemical integrity of the compound confirmed during synthesis?

    • Methodological Answer :

    • Chiral HPLC : Separates enantiomers or diastereomers; retention times are compared to standards .
    • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or coupling constants (e.g., 3JHH^3J_{HH}) confirm spatial arrangement .
    • Optical Rotation : Matches reported values for the (S)-configuration .

    Advanced Research Questions

    Q. How can researchers address challenges in chromatographic separation of epimers during purification?

    • Methodological Answer :

    • Column Optimization : Use chiral stationary phases (e.g., polysaccharide-based) to resolve co-eluting epimers. Adjust mobile phase polarity with additives like trifluoroacetic acid (TFA) .
    • Temperature Control : Lower column temperatures (4–10°C) enhance separation efficiency by reducing kinetic interconversion .
    • Preparative HPLC : Scale-up separation using gradient elution with acetonitrile/water mixtures .

    Q. What computational methods predict the stability of the cyclopropane ring under experimental conditions?

    • Methodological Answer :

    • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess ring strain and susceptibility to ring-opening .
    • Molecular Dynamics (MD) : Simulates thermal or solvent effects on conformational stability .
    • Experimental Validation : Compare computational predictions with stress testing (e.g., heating at 50–80°C in polar solvents) .

    Q. How can the alkyne moiety (pent-4-ynyl) be leveraged for downstream functionalization?

    • Methodological Answer :

    • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces tags (e.g., fluorophores) for tracking .
    • Sonogashira Coupling : Forms carbon-carbon bonds with aryl/vinyl halides for structural diversification .
    • Safety Note : Handle terminal alkynes under inert atmospheres to prevent oxidative degradation .

    Data Contradiction Analysis

    Q. How should researchers resolve discrepancies in reported molecular weights or formulas (e.g., C10H18N2O vs. C12H21NO4)?

    • Methodological Answer :

    • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 176.15 g/mol for C10H18N2O vs. 243.3 g/mol for C12H21NO4) .
    • Source Verification : Cross-reference CAS numbers (e.g., 1425038-21-6) with peer-reviewed databases like PubChem .
    • Contextual Clarity : Distinguish between the free acid and its salts (e.g., tert-butylamine salt in vs. parent compound in ) .

    Safety and Handling Considerations

    Q. What are the critical safety protocols for handling this compound in laboratory settings?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and fume hoods to avoid skin/eye contact .
    • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the cyclopropane ring .
    • Degradation Monitoring : Regular LC-MS checks detect decomposition products (e.g., ring-opened derivatives) .

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